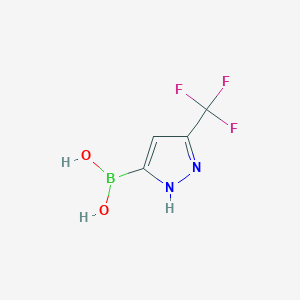
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two other atoms or groups . Boronic acids are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of extensive research. Protodeboronation, a process that involves the removal of a boron group from a molecule, is a key step in many synthetic routes . The protodeboronation of pinacol boronic esters, for example, has been achieved using a radical approach .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The structure can also be confirmed by X-ray diffraction .Chemical Reactions Analysis
Boronic acids and their derivatives can undergo a variety of chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can vary widely. For example, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine-substituted molecules .Wissenschaftliche Forschungsanwendungen
- Specific Application : (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid serves as an excellent organoboron reagent in SM coupling reactions. Its stability and ease of preparation make it a valuable tool for constructing complex molecules .
- Example : Fluazifop-butyl, a TFMP derivative, was the first to hit the agrochemical market. Over 20 new TFMP-containing agrochemicals have since been introduced, contributing to crop health and yield .
- Market-Approved Drugs : Five pharmaceuticals and two veterinary products containing the TFMP motif have received market approval. Many more are in clinical trials, highlighting its potential in drug development .
- Relevance : These derivatives are building blocks for medicinal and agrochemical compounds, making our compound essential in drug discovery and crop protection .
- Growing Importance : As applications expand, the development of fluorinated organic chemicals becomes a critical area of research .
- Amberlyst-70 Catalyst : Recent advances include using Amberlyst-70 as a heterogeneous catalyst for synthesizing pyrazole derivatives. This resinous, nontoxic catalyst offers eco-friendly attributes .
Suzuki–Miyaura Coupling
Agrochemicals and Crop Protection
Pharmaceuticals and Drug Development
Synthesis of Pyrazole Derivatives
Fluorinated Organic Chemistry
Innovative Catalysts and Functional Materials
Wirkmechanismus
Safety and Hazards
Boronic acids and their derivatives can pose various hazards. They can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The field of boronic acid chemistry continues to evolve, with new reagents being developed and new applications being discovered . Future advances in the field could include the development of new methods for the synthesis of boronic acids and their derivatives, the discovery of new reactions involving boronic acids, and the development of new applications for boronic acids in various areas of chemistry and biology .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWFNXUSWMETAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

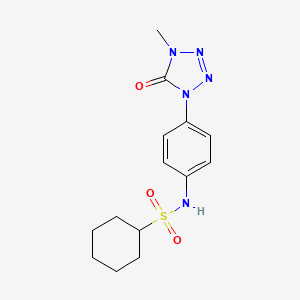
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
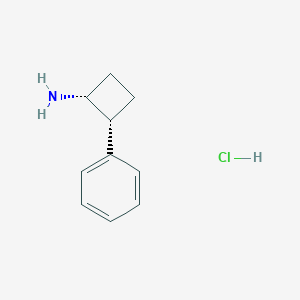
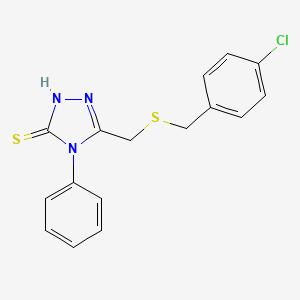
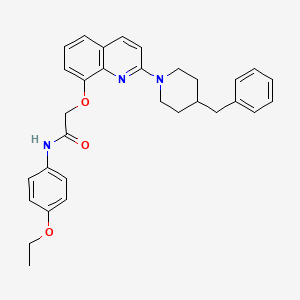
![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
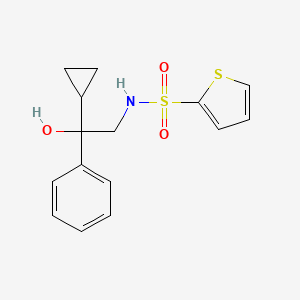



![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)